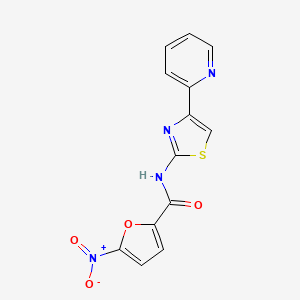

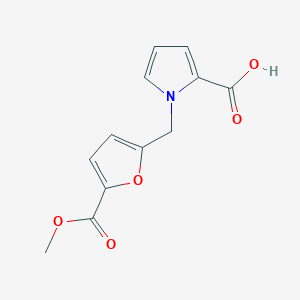

1-((5-(Methoxycarbonyl)furan-2-yl)methyl)-1H-pyrrole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

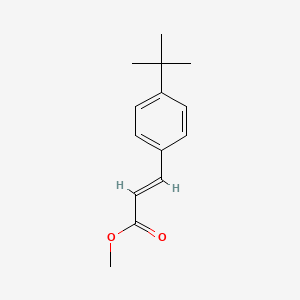

The compound is a complex organic molecule that includes a furan ring and a pyrrole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . The methoxycarbonyl group is an ester functional group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as boronic esters are often used in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant depending on the specific synthesis route for this compound .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of both furan and pyrrole rings, as well as the methoxycarbonyl group .Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, related compounds such as boronic esters are known to undergo a variety of reactions, including oxidations, aminations, halogenations, and CC-bond-formations .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Heterocyclic Compound Synthesis

Fujimori et al. (1986) described the synthesis of new heterocyclic compounds, including methyl 1,2-dihydroazuleno[1,2-b]pyrrole-9-carboxylate, its [1,2-c] isomer, and the furan analogues. These were synthesized using reactions involving 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one (Fujimori et al., 1986).

Pyrrolo Furan Synthesis

Bencková and Krutošíková (1997) synthesized 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives from 3-(5-Methoxycarbonyl-4H-furo[3,2-b]pyrrole-2-yl)propenoic acid (Bencková & Krutošíková, 1997).

Biochemical Applications

Furan Derivatives in Biocatalysis

Wen et al. (2020) discussed the biocatalytic synthesis of furan carboxylic acids, such as 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and how substrate adaptation can enhance catalytic performance. They found that 5-methoxymethyl-2-furancarboxylic acid could be synthesized with high yields (Wen et al., 2020).

Antiprotozoal Agents

Ismail et al. (2004) synthesized compounds including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, which demonstrated strong DNA affinities and potential as antiprotozoal agents (Ismail et al., 2004).

Polymer and Material Science

Furan-Based Polymers

Chen et al. (2017) isolated new furan derivatives from a mangrove-derived endophytic fungus, which could have potential applications in polymer and fine chemical industries (Chen et al., 2017).

Biomass Conversion to Furan Derivatives

Chernyshev, Kravchenko, and Ananikov (2017) reviewed the synthesis of HMF and its derivatives from plant biomass, highlighting their potential as feedstock for the chemical industry and their applications in the production of monomers, polymers, and fuels (Chernyshev et al., 2017).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It’s known that many furan derivatives exhibit considerable chemical reactivity . The compound might interact with its targets through a variety of mechanisms, potentially including covalent binding, allosteric modulation, or competitive inhibition.

Biochemical Pathways

Furan derivatives are known to be involved in a wide range of biological activities , suggesting that this compound could potentially interact with multiple biochemical pathways.

Result of Action

Given the chemical reactivity of furan derivatives , it’s plausible that this compound could have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound

Propiedades

IUPAC Name |

1-[(5-methoxycarbonylfuran-2-yl)methyl]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-17-12(16)10-5-4-8(18-10)7-13-6-2-3-9(13)11(14)15/h2-6H,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIORNUEFNWVIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Fluorophenyl)methyl]-N'-(2-methoxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2764468.png)

![3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2764477.png)

![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764478.png)

![(Z)-ethyl 1-isobutyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2764480.png)

![1-(3,5-Dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazin-2-one](/img/structure/B2764482.png)